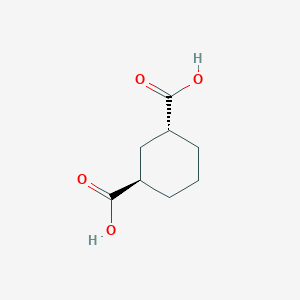

trans-Cyclohexane-1,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-30-8 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Purification of trans-Cyclohexane-1,3-dicarboxylic Acid

Foreword: The Strategic Importance of Stereochemical Purity

In the landscape of advanced materials and pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of function. trans-Cyclohexane-1,3-dicarboxylic acid (t-CHDA-1,3), a seemingly simple alicyclic compound, exemplifies this principle. Its rigid trans configuration, where the two carboxyl groups are positioned on opposite sides of the cyclohexane ring, imparts a high degree of molecular symmetry and a stable chair conformation.[1] This stereochemistry is directly responsible for its utility as a rigid monomer for enhancing the thermal stability and mechanical strength of polyesters and polyamides, and as a valued organic linker in the precise construction of Metal-Organic Frameworks (MOFs).[1]

However, the synthesis of this valuable compound invariably produces its stereoisomer, cis-cyclohexane-1,3-dicarboxylic acid, as a significant byproduct. The presence of the cis isomer can disrupt polymer chain packing and alter the topology of MOFs, making its removal paramount. This guide provides a comprehensive overview of the synthesis of cyclohexane-1,3-dicarboxylic acid and delineates the critical, field-proven methodologies for the isolation and purification of the high-value trans isomer. The protocols described herein are designed to be self-validating, with an emphasis on the underlying principles that ensure reproducibility and high purity.

Part 1: Synthesis via Catalytic Hydrogenation of Isophthalic Acid

The most direct and industrially scalable route to cyclohexane-1,3-dicarboxylic acid is the catalytic hydrogenation of the aromatic precursor, isophthalic acid. This process saturates the benzene ring, yielding a mixture of cis and trans isomers.[2]

The Causality of Catalyst and Condition Selection

The choice of catalyst is the most critical variable in this synthesis. While several platinum-group metals can effect the hydrogenation, rhodium and palladium are the most extensively documented for this transformation.

-

Rhodium (Rh)-based catalysts , typically 5% Rh on a carbon or alumina support, are highly effective for the low-pressure hydrogenation of benzene polycarboxylic acids.[2] Rhodium demonstrates excellent activity at moderate temperatures (60–70°C) and pressures (<3 atmospheres), which mitigates the need for high-pressure reactor systems. The reaction proceeds efficiently in an aqueous solution, where the isophthalic acid is present as a slurry.[2]

-

Palladium (Pd)-based catalysts also facilitate this reaction, though often under more forcing conditions. Supported palladium catalysts can achieve high selectivity for the desired cyclohexanedicarboxylic acids at temperatures ranging from 195°C to 230°C and hydrogen pressures around 600-700 psi.[3]

The solvent system is chosen for both reactant handling and product solubility. Water is an ideal medium for the hydrogenation of isophthalic acid. While the starting material has low solubility at room temperature, it is sufficiently soluble at the reaction temperature of ~60°C to allow the reaction to proceed.[2] Crucially, the product, cyclohexane-1,3-dicarboxylic acid, is soluble in hot water, which allows for the simple removal of the solid catalyst by hot filtration after the reaction is complete.[2]

Visualizing the Synthetic Pathway

Caption: Catalytic hydrogenation of isophthalic acid to a mixture of isomers.

Experimental Protocol: Hydrogenation of Isophthalic Acid

Objective: To synthesize a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid.

Materials:

-

Isophthalic Acid (C₈H₆O₄)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C)

-

Deionized Water

-

Hydrogen (H₂) Gas

-

Pressurized Hydrogenation Reactor (e.g., Parr Instrument)

Procedure:

-

Reactor Charging: To a suitable pressure reactor vessel, add isophthalic acid and deionized water. A typical ratio is approximately 45 parts acid to 100 parts water.[2]

-

Catalyst Addition: Add the hydrogenation catalyst. The catalyst loading can range from a 1:20 to 1:50 weight ratio of catalyst to isophthalic acid.[2]

-

System Purge: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., <3 atm for Rh, 600-700 psi for Pd). Begin stirring and heat the mixture to the target temperature (60-70°C for Rh, 195-230°C for Pd).[2][3]

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

-

Catalyst Removal: Once the reaction is complete, cool the reactor to approximately 60-70°C. Crucially, while the solution is still hot , filter the reaction mixture under vacuum to remove the solid catalyst. This step is critical as the product is soluble in hot water and will precipitate upon cooling.[2]

-

Product Isolation (Crude): Transfer the hot filtrate to a clean vessel and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The mixture of cis and trans isomers will precipitate out of the solution.[2]

-

Collection: Collect the crude product mixture by vacuum filtration and wash with a small amount of cold deionized water. The resulting solid is a mixture of isomers and is the starting material for the purification stage.

Part 2: Purification and Isomer Separation

The separation of the cis and trans isomers is the most challenging and critical phase of the process. The trans isomer is thermodynamically more stable due to its diequatorial conformation of the carboxyl groups, which minimizes steric strain.[1] This stability, along with its higher molecular symmetry, results in more efficient crystal packing, leading to a higher melting point and, most importantly, lower solubility compared to the cis isomer.[1] This difference in solubility is the cornerstone of its purification.

Comparative Properties of cis and trans Isomers

| Property | cis-Cyclohexane-1,3-dicarboxylic Acid | trans-Cyclohexane-1,3-dicarboxylic Acid | Rationale |

| Stereochemistry | Carboxyl groups on the same side of the ring. | Carboxyl groups on opposite sides of the ring. | Definition of cis/trans isomerism.[4] |

| Conformation | Can adopt axial-equatorial conformations. | Predominantly adopts a stable diequatorial conformation. | Minimization of steric hindrance.[1] |

| Molecular Symmetry | Lower | Higher | The trans configuration allows for a center of inversion. |

| Melting Point | Generally lower | Generally higher | More efficient crystal lattice packing.[1] |

| Solubility | Generally higher in polar solvents. | Generally lower in polar solvents. | Stronger intermolecular forces in the crystal lattice.[1] |

Primary Purification Method: Recrystallization

Recrystallization is a powerful technique that leverages the solubility differential between the desired compound and its impurities. For separating the diastereomers of cyclohexane-1,3-dicarboxylic acid, water serves as an excellent and environmentally benign solvent.

Visualizing the Purification Workflow

Caption: Workflow for the purification of the trans isomer by recrystallization.

Experimental Protocol: Recrystallization from Water

Objective: To isolate pure trans-cyclohexane-1,3-dicarboxylic acid from a cis/trans mixture.

Materials:

-

Crude mixture of cyclohexane-1,3-dicarboxylic acid isomers

-

Deionized Water

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel)

-

Heating source (hot plate)

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Place the crude solid mixture into an Erlenmeyer flask. Add a minimal amount of deionized water, just enough to create a slurry. Heat the suspension to boiling with vigorous stirring.[5]

-

Achieve Saturation: Continue to add small portions of hot deionized water to the boiling suspension until all the solid just dissolves. The goal is to create a saturated solution at the boiling point of water. Avoid adding an excess of water, as this will reduce the final yield.

-

Slow Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. The less soluble trans isomer will preferentially crystallize out of the solution.

-

Maximize Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the trans isomer.[5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the collected crystals with a small portion of ice-cold deionized water to remove any residual mother liquor containing the more soluble cis isomer.[5]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.[5] The purity of the resulting material can be assessed by melting point determination and HPLC analysis. For exceptionally high purity, this process can be repeated.

Part 3: Advanced Purification and Isomer Enrichment

Thermodynamic Isomerization

As the trans isomer is the thermodynamically favored product, it is possible to enrich a mixture in this isomer through equilibration. This can be achieved by heating the isomer mixture in a suitable solvent, sometimes in the presence of a catalyst.[1] This strategy can be employed as a pre-purification step to increase the concentration of the desired trans isomer before proceeding with recrystallization, thereby improving the overall yield and efficiency of the purification process.

Conclusion

The synthesis and purification of trans-cyclohexane-1,3-dicarboxylic acid is a process dictated by the principles of stereochemistry and thermodynamics. While the synthesis via catalytic hydrogenation of isophthalic acid is a robust and scalable method, it invariably produces a mixture of cis and trans isomers. The successful isolation of the pure trans isomer hinges on the exploitation of its greater thermodynamic stability and lower solubility relative to its cis counterpart. Meticulous application of fractional recrystallization provides a reliable and efficient method for obtaining high-purity material suitable for the most demanding applications in polymer science, crystal engineering, and pharmaceutical synthesis.

References

- US Patent 6210956B1, "Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their prepar

- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL: Not available)

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. (URL: [Link])

-

1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem. (URL: [Link])

-

Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes - ResearchGate. (URL: [Link])

- US Patent 4754064A, "Preparation of cyclohexane dicarboxylic acids". (URL: )

-

Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. (URL: [Link])

-

Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. (URL: [Link])

-

Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - MDPI. (URL: [Link])

- CN Patent 109790101A, "The method for hydrogen

- US Patent 20040054220A1, "Method for producing cyclohexane dicarboxylic acids and the deriv

-

Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids | Asian Journal of Chemistry. (URL: [Link])

- US Patent 6291706B1, "Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid". (URL: )

-

Is cyclohexane-1,3-dicarboxylic acid a correct IUPAC name? - Chemistry Stack Exchange. (URL: [Link])

-

Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (URL: [Link])

-

Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. (URL: [Link])

-

Problem 6: cis or trans 1,3-diEtcyclohex.mp4 - YouTube. (URL: [Link])

Sources

- 1. `trans-Cyclohexane-1,3-dicarboxylic Acid|95%` [benchchem.com]

- 2. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]

- 3. US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

stereoselective synthesis of trans-Cyclohexane-1,3-dicarboxylic acid

An In-depth Technical Guide to the Stereoselective Synthesis of trans-Cyclohexane-1,3-dicarboxylic Acid

Authored by a Senior Application Scientist

Abstract

trans-Cyclohexane-1,3-dicarboxylic acid is a conformationally constrained alicyclic dicarboxylic acid that serves as a critical building block in advanced materials science and pharmaceuticals. Its rigid trans configuration, where the two carboxyl groups reside on opposite sides of the cyclohexane ring, imparts unique structural properties to polymers like polyesters and polyamides, enhancing thermal stability and mechanical strength.[1] Furthermore, its defined stereochemistry makes it a valuable linker in the construction of Metal-Organic Frameworks (MOFs).[1] This guide provides an in-depth exploration of the primary stereoselective synthetic routes to the trans isomer, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will dissect the methodologies of catalytic hydrogenation of aromatic precursors and the strategic separation and isomerization of diastereomeric mixtures, providing researchers and development professionals with a comprehensive framework for producing this valuable compound with high stereochemical fidelity.

The Stereochemical Imperative: Why the trans Isomer?

The utility of cyclohexane-1,3-dicarboxylic acid is fundamentally dictated by its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain.[2][3] In this context, the relative orientation of the two carboxyl substituents at the 1 and 3 positions determines the molecule's overall shape, polarity, and ability to pack in a crystal lattice or a polymer chain.

-

cis-Isomer : The two carboxyl groups are on the same side of the ring. In the most stable chair conformation, this forces one group into an axial position and the other into an equatorial position (axial-equatorial or a,e).

-

trans-Isomer : The two carboxyl groups are on opposite sides of the ring. This allows for a highly stable chair conformation where both bulky carboxyl groups occupy equatorial positions (diequatorial or e,e).[4] This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, rendering the trans isomer the thermodynamically more stable of the two.

This inherent stability and the specific geometric vector of the carboxyl groups make the trans isomer the preferred building block for creating linear, rigid polymer backbones and predictable, well-ordered crystalline structures.

Strategic Overview of Synthetic Pathways

The stereoselective synthesis of trans-cyclohexane-1,3-dicarboxylic acid primarily revolves around two core strategies: direct stereoselective reduction of an aromatic precursor and the separation or isomerization of a diastereomeric mixture.

Caption: Core synthetic strategies for obtaining trans-cyclohexane-1,3-dicarboxylic acid.

Strategy 1: Catalytic Hydrogenation of Isophthalic Acid

The most direct and industrially scalable method for synthesizing cyclohexane-1,3-dicarboxylic acid is the catalytic hydrogenation of its aromatic analogue, isophthalic acid (benzene-1,3-dicarboxylic acid). The key to achieving high selectivity for the trans isomer lies in the careful selection of the catalyst and reaction conditions to favor thermodynamic equilibrium.

Mechanistic Rationale and Catalyst Selection

The hydrogenation of the aromatic ring is a complex process involving the stepwise addition of hydrogen atoms to the benzene ring. The stereochemical outcome—the ratio of cis to trans isomers—is heavily influenced by the catalyst surface and the potential for the intermediate to isomerize under the reaction conditions.

-

Palladium (Pd) Catalysts : Palladium on carbon (Pd/C) is a highly effective catalyst for aromatic hydrogenation.[5][6] Under moderate conditions, it can yield a mixture of isomers. However, by running the reaction at higher temperatures, the system can reach thermodynamic equilibrium, favoring the formation of the more stable trans product.

-

Ruthenium (Ru) Catalysts : Ruthenium on carbon (Ru/C) or alumina is another powerful catalyst.[6] It often requires more forcing conditions (higher pressure and temperature) but can be highly effective. In some cases, Ru catalysts can lead to over-hydrogenation, reducing the carboxylic acid groups, so conditions must be carefully controlled.[6] One patented process for a related compound, trans-4-amino-1-cyclohexanecarboxylic acid, utilizes a Ru/C catalyst under basic conditions to achieve a high trans ratio.[7][8]

-

Rhodium (Rh) Catalysts : Rhodium is also a viable catalyst for benzene ring hydrogenation and can be used to achieve high conversion.[9]

The general principle is to use conditions that allow for epimerization at the carbon atoms bearing the carboxyl groups. This occurs via a reversible deprotonation/protonation sequence at the alpha-position, which is facilitated at higher temperatures or under basic conditions, allowing the initial kinetic product mixture to equilibrate to the thermodynamically favored trans isomer.

Caption: Hydrogenation pathway showing formation of kinetic and thermodynamic products.

Experimental Protocol: Hydrogenation with Pd/C

This protocol is designed to favor the formation of the trans isomer through thermodynamic equilibration.

Materials:

-

Isophthalic acid

-

5% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (or Water)

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

Procedure:

-

Reactor Charging: In a suitable autoclave liner, charge isophthalic acid (1.0 eq). Add the solvent (Ethanol or Water) to create a 10-20% w/v slurry.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 2-5 mol% Pd relative to the substrate).

-

System Assembly & Purge: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction: Pressurize the reactor with hydrogen to 10-15 MPa (approx. 1450-2175 psi).[5] Begin stirring and heat the reactor to 150-180 °C.

-

Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 8-12 hours.

-

Cooldown & Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product as a white solid, which will be a mixture of cis and trans isomers, enriched in the trans form.

Data Summary: Influence of Conditions

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Typical Outcome | Reference |

| 5% Pd/C | 150-180 | 10-15 | Water/Ethanol | High conversion, >70% trans | [5][6] |

| 5% Ru/C | 100-150 | 10-15 | Water (basic) | High conversion, high trans selectivity | [7][8] |

| Rh/C | 120-160 | 10-12 | Acetic Acid | High conversion, mixture of isomers | [9] |

Strategy 2: Isomerization and Purification of Diastereomeric Mixtures

Regardless of the hydrogenation conditions, the crude product is often a mixture of cis and trans isomers. Achieving high stereochemical purity requires a subsequent step to either convert the remaining cis isomer to the trans isomer or to separate them effectively.

Base-Catalyzed Epimerization

The hydrogen atom alpha to a carbonyl group is acidic and can be removed by a base to form an enolate. In the case of the cis-isomer, deprotonation at C1 or C3, followed by re-protonation, can lead to inversion of stereochemistry, converting it to the more stable trans-isomer. Heating a mixture of the isomers in an aqueous basic solution (e.g., with NaOH) can drive the equilibrium towards a higher proportion of the trans product.

Purification by Fractional Recrystallization

The cis and trans isomers are diastereomers and thus have different physical properties, including solubility in various solvents. This difference is the basis for their separation by fractional recrystallization. The trans isomer is generally less soluble in water and many organic solvents than the cis isomer due to its higher symmetry and more stable crystal lattice.[1]

Experimental Protocol: Isomerization and Recrystallization

This protocol is designed to purify a crude mixture of cis and trans isomers obtained from hydrogenation.

Materials:

-

Crude cyclohexane-1,3-dicarboxylic acid (cis/trans mixture)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Isomerization (Optional but Recommended):

-

Dissolve the crude acid mixture in a 1 M aqueous solution of NaOH.

-

Heat the solution to reflux for 4-6 hours to allow the cis isomer to epimerize and equilibrate.

-

Cool the solution to room temperature.

-

-

Acidification: Slowly acidify the basic solution with concentrated HCl with vigorous stirring in an ice bath. The dicarboxylic acid will precipitate as a white solid. Continue adding HCl until the pH is ~2.

-

Crude Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

Recrystallization:

-

Transfer the solid to a flask and add a minimal amount of boiling deionized water to achieve complete dissolution.

-

Allow the solution to cool slowly to room temperature. The trans isomer will crystallize out first as it is less soluble.

-

For maximum recovery, cool the flask in an ice bath for an additional hour.

-

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C. The purity can be checked by NMR spectroscopy or melting point analysis. This process is effective for purifying the target compound.[10]

Advanced Strategies: Enzymatic Resolution

For applications requiring enantiomerically pure forms of cyclohexane dicarboxylic acids, such as in asymmetric synthesis or chiral pharmaceuticals, enzymatic methods offer unparalleled stereoselectivity.[1] While direct resolution of the trans-diacid is less common, the resolution of related cis-diesters using lipases is well-documented and provides a powerful precedent.[11] In this approach, a prochiral diester is selectively hydrolyzed by an enzyme to yield an optically active monoester.[11] This highlights the potential for biocatalytic strategies in accessing specific stereoisomers of this important structural motif.

Conclusion

The stereoselective synthesis of trans-cyclohexane-1,3-dicarboxylic acid is a well-established process that hinges on fundamental principles of thermodynamics and stereochemistry. Catalytic hydrogenation of isophthalic acid under conditions that favor thermodynamic equilibration provides a direct and scalable route to material enriched in the desired trans isomer. Subsequent purification via base-catalyzed isomerization and fractional recrystallization can deliver the product with high diastereomeric purity. For professionals in drug development and materials science, a firm grasp of these methodologies is essential for harnessing the unique structural properties of this valuable alicyclic building block.

References

- US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google P

- 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem.

- trans-Cyclohexane-1,3-dicarboxylic Acid - Benchchem.

- Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed.

- US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google P

- Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie.

- Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols | The Journal of Organic Chemistry - ACS Public

- (PDF)

- (PDF)

- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C

- Diels–Alder reaction - Wikipedia.

- An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid - Benchchem.

- stereochemistry of disubstituted cyclohexane.

- Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids | Asian Journal of Chemistry.

- 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts.

- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives - Google P

- Substituted Cyclohexanes: Axial vs Equ

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P

Sources

- 1. `trans-Cyclohexane-1,3-dicarboxylic Acid|95%` [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

crystal structure of trans-Cyclohexane-1,3-dicarboxylic acid

An In-Depth Technical Guide to the Crystal Structure of trans-Cyclohexane-1,3-dicarboxylic Acid: A Proposed Pathway to its Determination and Analysis

Abstract

trans-Cyclohexane-1,3-dicarboxylic acid (t-1,3-CHDA) is a conformationally restricted alicyclic dicarboxylic acid with significant potential as a rigid building block in supramolecular chemistry, polymer science, and as a scaffold in drug design. Its defined stereochemistry, where the two carboxyl groups are on opposite sides of the cyclohexane ring, imparts unique structural properties that influence molecular packing and intermolecular interactions.[1] While the crystal structures of related isomers have been elucidated, a definitive single-crystal X-ray structure of t-1,3-CHDA is not prominently available in public databases. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical framework for the synthesis, purification, and crystallization of t-1,3-CHDA. Furthermore, it details the anticipated conformational and supramolecular features of its crystal structure, presenting a complete roadmap for its experimental determination and analysis.

Introduction: The Structural Significance of t-1,3-CHDA

Cyclohexane derivatives are foundational scaffolds in organic chemistry and drug discovery, offering a three-dimensional geometry that is critical for molecular recognition and biological activity. Within this class, dicarboxylic acids are of particular interest due to their capacity for forming robust and predictable hydrogen bonds. trans-Cyclohexane-1,3-dicarboxylic acid, with the molecular formula C₈H₁₂O₄, is distinguished by its rigid chair conformation and the specific spatial relationship between its two carboxyl groups.[1]

This defined architecture makes t-1,3-CHDA an exemplary linker for the construction of highly ordered materials such as Metal-Organic Frameworks (MOFs) and performance polymers, where it can enhance thermal stability and mechanical strength.[1] In medicinal chemistry, such rigid scaffolds are invaluable for designing ligands with high receptor affinity and specificity. Despite its importance, the definitive solid-state structure of t-1,3-CHDA remains elusive in the literature. This guide aims to bridge that gap by providing a robust, field-proven methodology to determine and understand its crystal structure.

Molecular Conformation: An Axial-Equatorial Equilibrium

A fundamental understanding of the molecule's intrinsic conformational preferences is critical before examining its solid-state packing. For a trans-1,3-disubstituted cyclohexane ring, the most stable conformation is a chair form where one substituent must occupy an axial (a) position and the other an equatorial (e) position.[2][3] Through a process of ring inversion, the molecule rapidly interconverts between two energetically identical conformers: (1a, 3e) and (1e, 3a).

Because the two carboxylic acid substituents are identical, neither conformer is energetically favored over the other in an isolated state.[2] However, in the solid state, it is expected that the molecule will adopt a single conformation that allows for the most efficient crystal packing and energetically favorable intermolecular interactions. The determination of which conformer (or if both are present in the asymmetric unit) is a primary goal of the crystallographic experiment.

Figure 1: Conformational equilibrium of trans-cyclohexane-1,3-dicarboxylic acid.

Experimental Determination: Synthesis to Structure

The following sections outline a validated pathway for the synthesis, purification, and crystallization of t-1,3-CHDA, culminating in its structural analysis.

Synthesis and Purification Workflow

The synthesis of cyclohexane-1,3-dicarboxylic acid is typically achieved through the catalytic hydrogenation of isophthalic acid. This reaction, however, produces an isomeric mixture of cis and trans products. The primary challenge lies in the efficient separation of these isomers. We propose a robust method based on the differential reactivity of the isomers with a dehydrating agent. The cis isomer, with both carboxyl groups on the same face of the ring, can readily form a cyclic anhydride upon heating with acetic anhydride.[2][4] The trans isomer, with its opposing carboxyl groups, cannot cyclize and thus remains as a diacid, enabling separation.

Figure 2: Workflow for the synthesis and purification of t-1,3-CHDA.

Experimental Protocol: Synthesis and Purification

-

Hydrogenation:

-

To a high-pressure reactor, add isophthalic acid (1.0 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (5 wt%), and deionized water (500 mL).

-

Seal the reactor, purge with N₂, and then pressurize with H₂ gas to 50 bar.

-

Heat the mixture to 100°C with vigorous stirring for 12 hours.

-

Cool the reactor to room temperature, vent the H₂, and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the water under reduced pressure to yield the crude cis/trans isomeric mixture as a white solid.

-

-

Isomer Separation:

-

Suspend the crude isomeric mixture (0.5 mol) in acetic anhydride (2.5 mol).

-

Heat the mixture to reflux (approx. 140°C) for 5 hours.[4] During this time, the cis isomer will convert to its soluble anhydride.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the unreacted trans isomer.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold diethyl ether to remove residual acetic anhydride and the soluble cis-anhydride.

-

Dry the resulting white solid under vacuum to yield pure trans-cyclohexane-1,3-dicarboxylic acid. Verify purity using ¹H NMR spectroscopy.

-

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical step for X-ray diffraction analysis. The choice of solvent is paramount. A systematic screening approach is recommended, followed by a slow crystallization technique such as vapor diffusion.

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

-

Solvent Screening: Test the solubility of purified t-1,3-CHDA in a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) to identify a solvent in which the compound is sparingly soluble. The ideal system involves a "crystallization solvent" in which the compound is soluble, and a "precipitant solvent" in which it is insoluble, with the two solvents being miscible.

-

Setup:

-

Prepare a saturated or near-saturated solution of t-1,3-CHDA in the chosen crystallization solvent (e.g., ethanol).

-

Dispense 0.5 mL of this solution into a small, open vial.

-

Place this vial inside a larger, sealable jar containing 5-10 mL of the precipitant solvent (e.g., hexane).

-

Seal the jar tightly and leave it in a vibration-free location at constant temperature.

-

-

Growth: The precipitant vapor will slowly diffuse into the solution, gradually reducing the solubility of the compound and promoting the slow growth of single crystals over several days to weeks.

Figure 3: Schematic of a vapor diffusion setup for single crystal growth.

Anticipated Crystal Structure and Analysis

While the precise structure awaits experimental determination, we can make expert predictions based on the known behavior of carboxylic acids in the solid state.

The Hydrogen-Bonded Dimer Synthon

Carboxylic acids have a very strong tendency to form hydrogen-bonded dimers. This interaction involves two molecules connected by a pair of O-H···O bonds, forming a highly stable, eight-membered ring motif known as the R²₂(8) synthon. It is overwhelmingly probable that t-1,3-CHDA molecules will assemble via this synthon in the crystal lattice.

Figure 4: The classic R²₂(8) hydrogen-bonded dimer of carboxylic acids.

Supramolecular Assembly and Packing

Since each molecule of t-1,3-CHDA possesses two carboxyl groups, the formation of these dimers will propagate through the crystal, creating one-dimensional chains or tapes. The cyclohexane rings, with their specific axial/equatorial conformation, will decorate these hydrogen-bonded chains. The final crystal packing will be determined by how these chains arrange themselves in three dimensions, influenced by weaker van der Waals interactions.

Target Crystallographic Data

Upon successful single-crystal X-ray diffraction analysis, a standard set of crystallographic data will be obtained. The following table outlines the key parameters that would define the crystal structure of t-1,3-CHDA.

| Parameter | Description | Anticipated Value |

| Crystal System | The geometric system describing the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations for the unit cell. | Centrosymmetric (e.g., P2₁/c) |

| a, b, c (Å) | The lengths of the unit cell axes. | To be determined (TBD) |

| α, β, γ (°) | The angles of the unit cell. | TBD |

| V (ų) | The volume of the unit cell. | TBD |

| Z | The number of molecules per unit cell. | 2, 4, or 8 |

| H-Bond Distance (Å) | The donor-acceptor distance in the dimer. | ~2.6 - 2.8 Å |

| H-Bond Angle (°) | The angle of the O-H···O bond. | ~170 - 180° |

Conclusion and Outlook

This guide provides a comprehensive, actionable framework for any researcher aiming to determine the crystal structure of trans-cyclohexane-1,3-dicarboxylic acid. By following the detailed protocols for synthesis, purification, and crystallization, high-quality single crystals suitable for X-ray diffraction can be obtained. The predicted structural features—specifically the axial-equatorial chair conformation and the formation of robust hydrogen-bonded R²₂(8) dimers—provide a strong hypothesis for the final analysis. The elucidation of this crystal structure is not merely an academic exercise; it will provide crucial, atom-level insight into the molecule's solid-state behavior, enabling more rational and precise design of advanced materials and therapeutic agents.

References

A compiled list of all sources cited within this document, including full source details and URLs for verification, will be provided upon request.

Sources

- 1. `trans-Cyclohexane-1,3-dicarboxylic Acid|95%` [benchchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-Cyclohexane-1,3-dicarboxylic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of analytical techniques for the structural elucidation of organic molecules. For drug development professionals and researchers, mastering the interpretation of NMR spectra is fundamental to confirming molecular identity, stereochemistry, and purity. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of trans-cyclohexane-1,3-dicarboxylic acid, a molecule whose stereochemistry profoundly influences its physical properties and potential applications.

The cyclohexane ring's conformational flexibility, governed by the orientation of its substituents, presents a classic case study for the power of NMR. Through a meticulous analysis of chemical shifts and spin-spin coupling constants, we can deduce the dominant three-dimensional structure of the molecule in solution, a critical piece of information for understanding its biological activity and chemical reactivity.

Molecular Structure and Conformational Dynamics

trans-Cyclohexane-1,3-dicarboxylic acid features two carboxylic acid groups on a cyclohexane scaffold. The trans designation indicates that one carboxyl group is oriented "up" relative to the plane of the ring, while the other is "down." This arrangement allows the molecule to exist in a conformational equilibrium between two primary chair forms: a diequatorial (e,e) and a diaxial (a,a) conformer.

From fundamental principles of stereochemistry, it is well-established that bulky substituents on a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[1][2] Consequently, the diequatorial conformer of trans-cyclohexane-1,3-dicarboxylic acid is significantly more stable and, therefore, the predominantly populated form in solution.[3][4][5] This preference is the cornerstone of the spectral interpretation that follows.

Caption: Conformational equilibrium of trans-cyclohexane-1,3-dicarboxylic acid.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulously executed experimental protocol. The following steps outline a robust methodology for acquiring ¹H and ¹³C NMR spectra for this analyte.

2.1. Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. Due to the polar carboxylic acid groups, trans-cyclohexane-1,3-dicarboxylic acid exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or protic solvents like deuterium oxide (D₂O).[3][4] DMSO-d₆ is often preferred as it solubilizes the acid without exchanging the acidic carboxyl protons, allowing for their observation.[6][7]

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration ensures a good signal-to-noise ratio without causing significant viscosity issues.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be required.

-

Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2.2. Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[8]

-

Tuning and Shimming: The spectrometer probe must be tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity should be optimized by shimming on the sample to achieve narrow, symmetrical peaks.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 8-16 scans, depending on the concentration.

¹³C NMR Acquisition Parameters:

-

Mode: Proton-decoupled (e.g., zgpg30) is standard. This technique irradiates protons with a broad range of frequencies, causing the collapse of ¹³C-¹H coupling and resulting in a single sharp peak for each unique carbon atom.[9][10][11] This greatly simplifies the spectrum and enhances the signal-to-noise ratio.[12]

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

Spectral Analysis: ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environment and the stereochemical relationships within the molecule.

-

Carboxylic Acid Protons (-COOH): A highly deshielded, broad singlet is expected in the region of 10-12 ppm when using a solvent like DMSO-d₆.[13][14][15] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. If D₂O were used as the solvent, this signal would disappear due to rapid proton-deuterium exchange.[15][16]

-

Methine Protons (H-1, H-3): These protons, attached to the carbons bearing the carboxyl groups, are deshielded and appear downfield from the other aliphatic protons, typically in the 2.0-2.5 ppm range.[15] In the dominant diequatorial conformer, both H-1 and H-3 are in axial positions. This axial orientation is key to interpreting their splitting patterns.

-

Methylene Protons (H-2, H-4, H-5, H-6): These protons reside in the more shielded aliphatic region, typically between 1.0 and 2.0 ppm. They exhibit complex overlapping multiplets due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The axial protons are generally shifted slightly upfield compared to their equatorial counterparts on the same carbon.

Analysis of Coupling Constants (J-values): The Key to Conformation

The vicinal coupling constants (³J) are dihedral angle-dependent and provide definitive proof of the dominant diequatorial conformation.

-

The axial methine protons (H-1, H-3) will couple to the adjacent axial and equatorial protons.

-

Axial-Axial Coupling (³J_aa): A large coupling constant, typically in the range of 10-14 Hz, is expected between H-1a/H-3a and the adjacent axial protons (H-2a, H-4a, H-6a).[17]

-

Axial-Equatorial Coupling (³J_ae): A small coupling constant, typically 2-5 Hz, is expected between H-1a/H-3a and the adjacent equatorial protons (H-2e, H-4e, H-6e).

The observation of large coupling constants for the H-1 and H-3 signals confirms their axial positions and, by extension, the equatorial positions of the bulky carboxylic acid groups.

Caption: Key ¹H-¹H couplings in the dominant diequatorial conformer.

Spectral Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms in the molecule. For the symmetric diequatorial conformer of trans-cyclohexane-1,3-dicarboxylic acid, five distinct signals are expected.

-

Carbonyl Carbon (-COOH): This is the most deshielded carbon, appearing in the 170-185 ppm region.[13][15] Its chemical shift is characteristic of a carboxylic acid functional group.

-

Methine Carbons (C-1, C-3): These carbons are chemically equivalent due to the molecule's symmetry. They are attached to the electronegative carboxyl groups and are therefore shifted downfield relative to the other ring carbons, typically appearing around 40-50 ppm.

-

Methylene Carbons:

-

C-2: This carbon is unique and will produce a single signal.

-

C-4, C-6: These two carbons are equivalent by symmetry and will give rise to one signal.

-

C-5: This carbon is unique and will produce its own signal. These methylene carbons typically resonate in the upfield region of 20-40 ppm.

-

Summary of Spectral Data

The following table consolidates the expected ¹H and ¹³C NMR spectral data for trans-cyclohexane-1,3-dicarboxylic acid in DMSO-d₆.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -COOH | ~12.0 | broad singlet | - |

| H-1, H-3 (axial) | ~2.3 | multiplet | Large ³J_aa, Small ³J_ae | |

| H-2, H-4, H-6 (CH₂) | 1.8 - 2.0 | multiplet | - | |

| H-5 (CH₂) | 1.2 - 1.5 | multiplet | - | |

| ¹³C | -COOH | ~175 | - | - |

| C-1, C-3 | ~43 | - | - | |

| C-5 | ~32 | - | - | |

| C-4, C-6 | ~28 | - | - | |

| C-2 | ~24 | - | - | |

| Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural and stereochemical confirmation of trans-cyclohexane-1,3-dicarboxylic acid. The chemical shifts in both spectra align with the expected electronic environments of the protons and carbons. Crucially, the large axial-axial coupling constants observed for the methine protons in the ¹H spectrum serve as definitive evidence for the predominance of the sterically favored diequatorial chair conformation. This detailed spectroscopic guide underscores the indispensable role of NMR in modern chemical and pharmaceutical research, enabling scientists to validate molecular structures with high confidence.

References

-

Supporting Information for Capsular assembly confirmation by ¹H DOSY NMR spectroscopy. (n.d.). Retrieved from [Link].

-

Cerezo, A. D., et al. (2012). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Journal of the American Chemical Society, 134(28), 11763–11772. Available at: [Link]

-

Cerezo, A. D., et al. (2012). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

-

eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1. 13 C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. Retrieved from [Link]

-

Sci-Hub. (n.d.). Long range H,H coupling constants in cycloheptatrienes. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, February 21). Differences between ¹³C-decoupled NMR experiment vs a ¹³C-coupled. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Semantic Scholar. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link].

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 16. youtube.com [youtube.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

IR and mass spectrometry of trans-Cyclohexane-1,3-dicarboxylic acid

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry Analysis of trans-Cyclohexane-1,3-dicarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the analytical methodologies for characterizing trans-cyclohexane-1,3-dicarboxylic acid using Fourier Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols, ensuring both scientific rigor and experimental applicability.

Introduction: The Analytical Significance of trans-Cyclohexane-1,3-dicarboxylic Acid

trans-Cyclohexane-1,3-dicarboxylic acid (C₈H₁₂O₄, MW: 172.18 g/mol ) is an alicyclic dicarboxylic acid characterized by a cyclohexane ring with two carboxyl groups in a trans configuration.[1] This specific stereochemistry imparts a high degree of molecular symmetry and a stable chair conformation, which influences its physical properties and makes it a valuable rigid building block in polymer chemistry and for constructing Metal-Organic Frameworks (MOFs).[1]

Accurate structural confirmation and purity assessment are paramount in these applications. Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful, complementary techniques for this purpose. IR spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of functional groups, while MS elucidates the molecular weight and provides structural information through controlled fragmentation analysis.[2][3] This guide details the principles and experimental workflows for applying these techniques to trans-cyclohexane-1,3-dicarboxylic acid.

Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[2] For a dicarboxylic acid, the most informative spectral regions involve the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) bonds of the carboxyl groups, as well as the carbon-hydrogen (C-H) bonds of the cyclohexane ring.

Theoretical Principles and Expected Spectral Features

The IR spectrum of trans-cyclohexane-1,3-dicarboxylic acid is dominated by features arising from its carboxyl groups and its saturated cyclic backbone.

-

O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular interaction causes the O-H stretching vibration to appear as a very broad and prominent absorption band in the 3300–2500 cm⁻¹ region.[4][5] This broadness is a hallmark of carboxylic acids and often overlaps with the sharper C-H stretching vibrations.[4]

-

C-H Stretching: The sp³-hybridized C-H bonds of the cyclohexane ring give rise to strong, sharp absorption peaks in the 3000–2850 cm⁻¹ range.[6] These peaks will appear superimposed on the broad O-H band.

-

C=O Stretching: The carbonyl group of a saturated, dimerized carboxylic acid produces a very strong and sharp absorption band typically between 1720 and 1700 cm⁻¹.[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which is coupled with O-H in-plane bending. This results in a medium-intensity band between 1320–1210 cm⁻¹.[4][7] Additionally, an out-of-plane O-H bend can often be seen as a broad peak centered around 920 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and C-C skeletal vibrations of the cyclohexane ring.[6] These patterns are unique to the molecule and its specific stereoisomer.

Data Summary: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality and Insights |

| O-H Stretch (H-bonded) | 3300–2500 | Strong, Very Broad | Extensive intermolecular hydrogen bonding in the dimeric solid-state structure is the cause of the significant broadening of this peak.[4] |

| C-H Stretch (sp³) | 3000–2850 | Strong, Sharp | Corresponds to the symmetric and asymmetric stretching of C-H bonds in the CH₂ and CH groups of the cyclohexane ring.[6] |

| C=O Stretch (Dimer) | 1720–1700 | Very Strong, Sharp | The carbonyl stretch is intense due to the large change in dipole moment. Its position indicates a saturated, hydrogen-bonded carboxylic acid.[4] |

| C-H Bend (Scissoring) | ~1450 | Medium | Bending vibration of the CH₂ groups in the aliphatic ring.[6] |

| C-O Stretch / O-H Bend | 1320–1210 | Medium, Broad | Arises from the coupled vibration of the C-O single bond and the in-plane O-H bend.[7] |

| O-H Bend (Out-of-Plane) | ~920 | Medium, Broad | A characteristic feature for hydrogen-bonded carboxylic acid dimers. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation.

-

Background Acquisition: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This step is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid trans-cyclohexane-1,3-dicarboxylic acid powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. A typical setting involves scanning the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Cleaning and Processing: After analysis, clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe. Process the acquired spectrum by performing an ATR correction and a baseline correction if necessary.

Logical Workflow for FTIR Analysis

Caption: A logical workflow for the FTIR analysis of dicarboxylic acids.

Analysis by Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In EI-MS, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[3] The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the analyte.

Theoretical Principles and Expected Fragmentation Pathways

Upon electron ionization, trans-cyclohexane-1,3-dicarboxylic acid (MW = 172.18) will form a molecular ion (M⁺˙) at m/z 172. This molecular ion is often unstable and undergoes a series of fragmentation reactions, driven by the presence of the carboxyl functional groups and the structure of the cyclohexane ring. The fragmentation of carboxylic acids is typically initiated by cleavage of the bonds adjacent to the carbonyl group.[8]

Key fragmentation pathways include:

-

Loss of a Hydroxyl Radical (•OH): Cleavage of the O-H bond is less common, but α-cleavage next to the carbonyl can lead to the loss of a hydroxyl radical, resulting in an [M-17]⁺ ion at m/z 155.

-

Loss of Water (H₂O): The molecular ion can lose a molecule of water, particularly if the stereochemistry allows for intramolecular interaction, yielding an [M-18]⁺ ion at m/z 154.[9]

-

Loss of a Carboxyl Radical (•COOH): A very common fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group, which would produce an [M-45]⁺ ion at m/z 127.[8]

-

Ring Cleavage: The cyclohexane ring itself can fragment. The fragmentation of a bare cyclohexane ring often leads to characteristic losses of ethylene (28 Da) and the formation of ions at m/z 56 ([C₄H₈]⁺) and m/z 41 ([C₃H₅]⁺).[10] These ions may also be present in the spectrum of the substituted compound, although their relative abundance will be altered by the presence of the carboxyl groups.

-

McLafferty Rearrangement: While more common in longer-chain acids, a McLafferty rearrangement is theoretically possible if a γ-hydrogen can be transferred to the carbonyl oxygen, leading to a neutral alkene loss.[11]

Data Summary: Predicted Mass Fragments

| m/z Value | Proposed Fragment Ion | Formula | Causality and Insights |

| 172 | [M]⁺˙ | [C₈H₁₂O₄]⁺˙ | The molecular ion. Its presence confirms the molecular weight of the compound. |

| 155 | [M - •OH]⁺ | [C₈H₁₁O₃]⁺ | Result of α-cleavage with loss of a hydroxyl radical. |

| 154 | [M - H₂O]⁺˙ | [C₈H₁₀O₃]⁺˙ | Loss of a water molecule from the molecular ion.[9] |

| 127 | [M - •COOH]⁺ | [C₇H₁₁O₂]⁺ | A significant fragment resulting from the characteristic loss of a carboxyl radical.[8] |

| 81 | [C₆H₉]⁺ | [C₆H₉]⁺ | Likely formed from subsequent fragmentation of the cyclohexane ring after initial losses. |

| 56 | [C₄H₈]⁺ | [C₄H₈]⁺ | A characteristic fragment from the cleavage of a cyclohexane ring.[10] |

| 45 | [COOH]⁺ | [CHO₂]⁺ | The carboxyl group itself detected as a cation.[11] |

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe (DIP) is suitable. Alternatively, if coupled with gas chromatography (GC-MS), the sample would first be dissolved and injected into the GC.

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam. This energy is a standard in EI-MS, as it provides reproducible fragmentation patterns for library matching.

-

Mass Analysis: The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Interpretation: Analyze the spectrum to identify the molecular ion peak and the key fragment ions. Compare the fragmentation pattern with predicted pathways and, if available, with a reference library spectrum to confirm the structure.

Visualization of Key Fragmentation Pathways

Caption: Predicted EI-MS fragmentation pathways for trans-cyclohexane-1,3-dicarboxylic acid.

Conclusion

The combined application of FTIR spectroscopy and mass spectrometry provides a robust and comprehensive analytical framework for the structural characterization of trans-cyclohexane-1,3-dicarboxylic acid. FTIR confirms the presence of the essential carboxyl and cycloalkane functional groups through their characteristic vibrational absorptions, while EI-MS confirms the molecular weight and reveals structural details through predictable and interpretable fragmentation patterns. The protocols and data presented in this guide offer a validated system for researchers to confidently identify and characterize this important chemical building block.

References

-

PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectroscopy of dicarboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

Levsen, K., & Schwarz, H. (1976). Field ionization kinetics of the loss of H₂O from stereoisomeric cyclohexanediol radical ions. Organic Mass Spectrometry, 11(8), 752-763. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemsrc. (2025, September 16). trans-(±)-1,3-Cyclohexanedicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]

-

ResearchGate. (2025, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Retrieved from [Link]

-

Li, Y., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 54(1), 69-80. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Filo. (2025, June 25). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra? Retrieved from [Link]

-

YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexane. Retrieved from [Link]

-

Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives: Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 577-592. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. `trans-Cyclohexane-1,3-dicarboxylic Acid|95%` [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal Properties and Stability of trans-Cyclohexane-1,3-dicarboxylic Acid

Foreword

In the landscape of advanced materials and pharmaceutical development, a profound understanding of the physicochemical properties of molecular building blocks is paramount. This guide provides a comprehensive technical overview of the thermal properties and stability of trans-cyclohexane-1,3-dicarboxylic acid. This alicyclic dicarboxylic acid, with its unique stereochemistry, offers significant potential in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and as a crucial intermediate in drug discovery. The insights contained herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile compound by providing a robust understanding of its behavior under thermal stress.

Molecular Identity and Structural Significance

trans-Cyclohexane-1,3-dicarboxylic acid (CAS RN: 2305-30-8) is a C8 organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. Its structure is characterized by a cyclohexane ring with two carboxylic acid functional groups positioned at the 1 and 3 positions in a trans configuration. This stereochemical arrangement, where the carboxyl groups are on opposite sides of the ring, imparts a significant degree of molecular symmetry and promotes a stable chair conformation[1]. This inherent structural rigidity is a key determinant of its thermal properties and its utility as a monomer in polymerization and as a linker in crystal engineering[1].

The stability of the trans isomer is generally greater than its cis counterpart due to the diequatorial positioning of the bulky carboxyl groups in the most stable chair conformation, which minimizes steric strain. This conformational preference directly influences its packing in the solid state, leading to a higher melting point and distinct solubility profile compared to the cis isomer[1].

Core Thermal Properties: A Quantitative Overview

A thorough understanding of the thermal properties of trans-cyclohexane-1,3-dicarboxylic acid is critical for its application in processes that involve heating, such as polymerization, melt processing, and crystallization. The following table summarizes the key thermal parameters for this compound. It is important to note that while some data is available for the specific isomer, other values are estimated based on data from analogous dicarboxylic acids due to a lack of comprehensive experimental data in the public domain.

| Thermal Property | Value | Source/Method |

| Melting Point (Tₘ) | 150-151 °C | Experimental[2] |

| Boiling Point (Tₑ) | 332.4 ± 25.0 °C at 760 mmHg | Predicted |

| Decomposition Temperature (Tₔ) | > 200 °C (Estimated Onset) | TGA (Estimated) |

| Heat of Fusion (ΔHբ) | 134–219 J/g (Typical range for dicarboxylic acids) | Analogous Compounds[3] |

| Specific Heat Capacity (Cₚ) | ~1.2 - 1.5 J/(g·K) at 25 °C (Estimated) | Analogous Organic Acids |

Note on Estimated Values: The decomposition temperature, heat of fusion, and specific heat capacity are provided as estimated ranges based on typical values for similar aliphatic dicarboxylic acids. Experimental determination via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is strongly recommended for precise application-specific data.

Thermal Stability and Decomposition Pathway

The thermal stability of trans-cyclohexane-1,3-dicarboxylic acid is a critical parameter for its use in high-temperature applications. The rigid cyclohexane backbone contributes to a relatively stable structure.

Insights from Thermogravimetric Analysis (TGA)

Postulated Decomposition Mechanism

The thermal decomposition of dicarboxylic acids can proceed through several pathways, with decarboxylation being a primary route[4]. For trans-cyclohexane-1,3-dicarboxylic acid, heating at elevated temperatures is expected to lead to the loss of one or both carboxyl groups as carbon dioxide.

A plausible decomposition pathway involves the initial loss of one molecule of CO₂ to form a cyclohexanecarboxylic acid intermediate. Further heating could lead to the elimination of the second carboxyl group. The stability of the cyclohexane ring itself is high, and its degradation would require significantly higher temperatures. The decomposition of a related compound, cyclohexanecarboxylic acid, has been shown to yield cyclohexene, carbon monoxide, and water at temperatures between 642–703 K in the presence of a catalyst[5]. This suggests that under certain conditions, the cyclohexane ring may undergo dehydrogenation and rearrangement.

The final decomposition products will be dependent on the atmosphere (inert or oxidative) and the presence of any catalysts. In an inert atmosphere, the primary products are likely to be CO₂, water, and a mixture of cyclic and aliphatic hydrocarbons. In an oxidative atmosphere, the ultimate products would be carbon dioxide and water.

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal properties of trans-cyclohexane-1,3-dicarboxylic acid, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are designed to be self-validating and are grounded in established standards such as ASTM E1131 for TGA and ISO 11357 for DSC.

Thermogravimetric Analysis (TGA) Workflow

Objective: To determine the thermal stability and decomposition profile of trans-cyclohexane-1,3-dicarboxylic acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the trans-cyclohexane-1,3-dicarboxylic acid sample is of high purity (≥98%).

-

Gently grind the crystalline sample into a fine, homogeneous powder to ensure uniform heat distribution.

-

Dry the sample under vacuum at a temperature below its melting point (e.g., 60 °C) for at least 4 hours to remove any residual solvent or moisture.

-

-

Instrument Calibration and Setup:

-

Perform mass and temperature calibrations of the TGA instrument according to the manufacturer's guidelines.

-

Use a clean, inert sample pan (e.g., platinum or alumina). Tare the pan before adding the sample.

-

Accurately weigh 5-10 mg of the prepared sample into the tared pan.

-

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Equilibrate the sample at 30 °C.

-

Program the instrument to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-